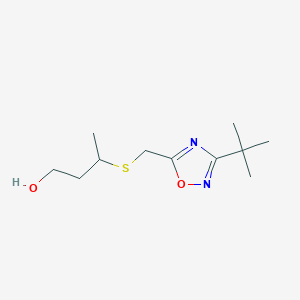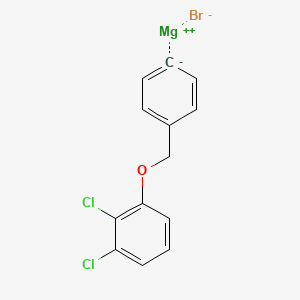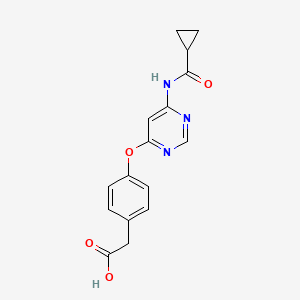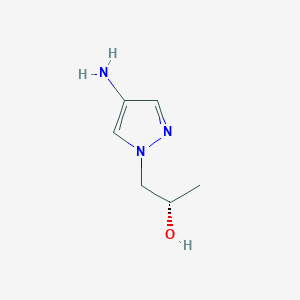
3-(((3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)methyl)thio)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)methyl)thio)butan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a butane chain, which is further substituted with a tert-butyl group and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)methyl)thio)butan-1-ol typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, followed by the introduction of the tert-butyl group and the butane chain. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The choice of solvents, temperature, and pressure conditions are critical factors in achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(((3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)methyl)thio)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl group or the oxadiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
3-(((3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)methyl)thio)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(((3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)methyl)thio)butan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group and the oxadiazole ring play crucial roles in these interactions, which can affect various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbutan-1-ol: Similar in structure but lacks the oxadiazole ring and tert-butyl group.
Tert-butyl alcohol: Contains the tert-butyl group but lacks the oxadiazole ring and butane chain.
1,2,4-Oxadiazole derivatives: Share the oxadiazole ring but differ in other substituents.
Uniqueness
The uniqueness of 3-(((3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)methyl)thio)butan-1-ol lies in its combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H20N2O2S |
|---|---|
Peso molecular |
244.36 g/mol |
Nombre IUPAC |
3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]butan-1-ol |
InChI |
InChI=1S/C11H20N2O2S/c1-8(5-6-14)16-7-9-12-10(13-15-9)11(2,3)4/h8,14H,5-7H2,1-4H3 |
Clave InChI |
TVYQMLPFXFGKOL-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)SCC1=NC(=NO1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride](/img/structure/B14889282.png)






![Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B14889344.png)
![1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide](/img/structure/B14889346.png)


![2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
